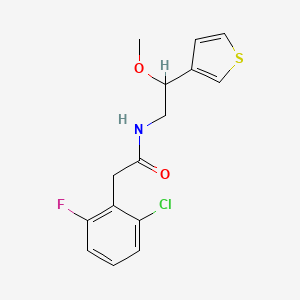
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is often referred to as CFMTI, and it is known to have a wide range of applications in the field of biochemistry and pharmacology. In
Aplicaciones Científicas De Investigación
Comparative Metabolism in Human and Rat Liver Microsomes
The compound 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is structurally similar to chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor, which are used in agricultural crop production. Studies have shown these herbicides to be carcinogenic in rats, leading to tumors in various organs. The carcinogenicity of these compounds is believed to involve a complex metabolic activation pathway leading to a DNA-reactive product. Comparative metabolism studies in human and rat liver microsomes have provided insights into the metabolic transformations of these herbicides, highlighting the role of cytochrome P450 isoforms in human metabolism. These studies are crucial for understanding the potential health risks associated with exposure to chloroacetamide herbicides and structurally related compounds (Coleman et al., 2000).
Soil Reception and Activity Influenced by Agricultural Practices
Research on acetochlor and related chloroacetamide herbicides has also explored their reception and activity in soil, especially as affected by agricultural practices like wheat straw cover and irrigation. These studies provide valuable information on the environmental behavior of these herbicides, including their mobility, retention, and herbicidal efficacy under different agricultural conditions. Understanding these dynamics is essential for optimizing weed control while minimizing environmental impact (Banks & Robinson, 1986).
Thrombin Inhibition Potential
Another area of interest is the potential medical application of compounds similar to 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide. Specifically, 2-(2-chloro-6-fluorophenyl)acetamides with certain substituents have been identified as potent thrombin inhibitors. This research could pave the way for developing new therapeutic agents for conditions that involve thrombin, such as thrombosis and other coagulation disorders. The identification of the most effective substituents for inhibiting thrombin activity is a significant step forward in medicinal chemistry (Lee et al., 2007).
Antibody Production and Detection Techniques
The development of specific antibodies against chloroacetamide herbicides like acetochlor has led to the creation of sensitive detection methods, such as polarization fluoroimmunoassays (PFIA). These techniques are critical for monitoring environmental contamination and ensuring the safety of water supplies. The ability to specifically detect acetochlor amongst structurally related herbicides with high sensitivity highlights the advancements in analytical chemistry and environmental monitoring (Yakovleva et al., 2002).
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2S/c1-20-14(10-5-6-21-9-10)8-18-15(19)7-11-12(16)3-2-4-13(11)17/h2-6,9,14H,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMSKKRKRULPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=C(C=CC=C1Cl)F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2650258.png)
![2-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2650259.png)
![N~1~-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2650261.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide](/img/structure/B2650265.png)
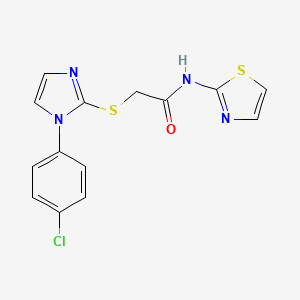
![methyl 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B2650267.png)

![(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2650270.png)
![Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2650273.png)
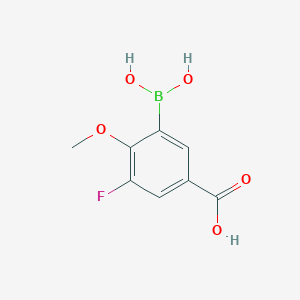
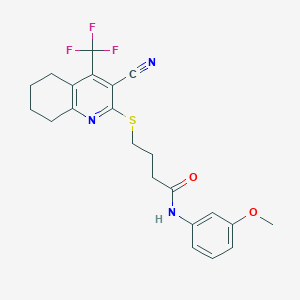
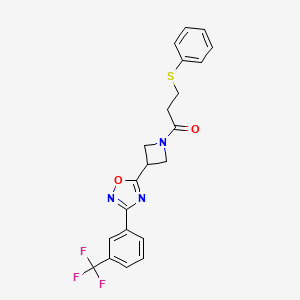
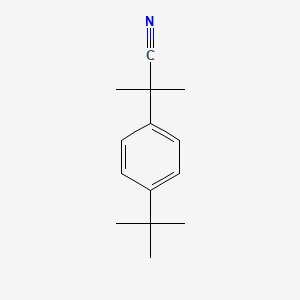
![Cyclopropyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2650281.png)